1,2-bis(3-bromophenyl)benzene
Overview
Description
3,3’‘-Dibromo-1,1’:2’,1’‘-terphenyl is an organic compound with the molecular formula C18H12Br2. It is a derivative of terphenyl, where two bromine atoms are substituted at the 3 and 3’’ positions of the terphenyl structure. This compound is known for its applications in organic synthesis and materials science, particularly in the development of organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-Dibromo-1,1’:2’,1’‘-terphenyl typically involves the bromination of 1,1’:2’,1’'-terphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to achieve the desired substitution .
Industrial Production Methods
Industrial production of 3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted terphenyl derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl has several scientific research applications:
Organic Semiconductors: It is used as a building block for organic semiconductors in electronic devices.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl involves its interaction with molecular targets through its bromine substituents. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics. The bromine atoms can also participate in halogen bonding, which plays a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,3’‘-Dibromo-1,1’3’,1’'-terphenyl: Another brominated terphenyl derivative with similar properties but different substitution pattern.
1,3-Bis(3-bromophenyl)benzene: A related compound with bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness
3,3’‘-Dibromo-1,1’:2’,1’'-terphenyl is unique due to its specific substitution pattern, which influences its electronic properties and makes it particularly useful in the synthesis of organic semiconductors and advanced materials .
Properties
IUPAC Name |
1,2-bis(3-bromophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-15-7-3-5-13(11-15)17-9-1-2-10-18(17)14-6-4-8-16(20)12-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOLRAQBGRLGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729561 | |
Record name | 1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95918-90-4 | |
Record name | 1~3~,3~3~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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